3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
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Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes. It might include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antihypertensive Activity
- A study synthesized various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally related to "3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one", to explore their potential as antihypertensive agents. These compounds demonstrated notable activity as alpha-adrenergic blockers, with specific compounds showing potential in avoiding orthostatic hypotension at effective doses (Caroon et al., 1981).
Neuroprotective Effects
- Another research synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and tested them for their inhibitory action on Ca-uptake into cerebrocortical synaptosomes and protection against brain edema. These compounds showed notable neuroprotective properties and efficacy in improving learning and memory deficits in experimental models (Tóth et al., 1997).
Muscarinic Agonist Activity
- Studies focusing on the synthesis and activity of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones revealed their potential as M1 muscarinic agonists. These compounds showed promising results in enhancing cognitive functions, making them relevant in the context of neurological disorders and dementia treatment (Tsukamoto et al., 1995).
Antimycobacterial Activity
- Research into novel enantiomerically pure spiroisoxazolidines, including 1-oxa-2,7-diazaspiro[4.5]decan-10-one derivatives, showed significant in vitro activity against Mycobacterium tuberculosis. These findings are crucial for developing new treatments for tuberculosis (Kumar et al., 2010).
Receptor Antagonism
- Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one demonstrated potent NK2 receptor antagonism in studies focused on the synthesis and binding affinity of spiropiperidines. These findings are significant for understanding receptor interactions in various physiological processes (Smith et al., 1995).
Safety And Hazards
This involves detailing any safety precautions that need to be taken when handling the compound, as well as any hazards associated with the compound, such as toxicity or flammability.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, new applications, or new reactions.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-3-4-13(9-12(11)2)17-10-15(19-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAIWVSWVKDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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